2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide
Description
This compound, with the IUPAC name 2-[2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide, is a hybrid heterocyclic molecule combining indole, oxadiazole, and acetamide pharmacophores. Its molecular formula is C₃₂H₂₉N₅O₂ (calculated based on ), though discrepancies exist in nomenclature and substituent positions across sources. The structure features a 1,3,4-oxadiazole ring substituted with a 2-methylpropyl (isobutyl) group at position 5, fused to an indole moiety at position 2, and linked to an N-phenylacetamide group . The compound’s design likely targets bioactive properties, as oxadiazoles and indoles are known for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15(2)12-21-24-25-22(28-21)19-13-16-8-6-7-11-18(16)26(19)14-20(27)23-17-9-4-3-5-10-17/h3-11,13,15H,12,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBLANUJABHSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole core is electron-deficient, enabling nucleophilic and electrophilic interactions. Key reactions include:
Nucleophilic Substitution
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The oxadiazole ring undergoes substitution at C-5 under basic conditions. For example, reaction with amines yields triazole derivatives .
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In acidic media, ring-opening reactions produce hydrazide intermediates, which can further cyclize under heat .
Electrophilic Aromatic Substitution
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The oxadiazole's electron-withdrawing nature directs electrophiles to the indole ring (see Section 2).
Indole Moiety Reactivity
The indole group participates in:
Electrophilic Substitution
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Nitration/Sulfonation : Occurs preferentially at the C-5 position of the indole ring under mild acidic conditions .
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Friedel-Crafts Alkylation : The indole NH group activates the ring for alkylation, though steric hindrance from the oxadiazole substituent may limit reactivity .
Oxidation
Reactions of the Acetamide Group
The N-phenylacetamide side chain exhibits typical amide reactivity:
Hydrolysis
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Acidic or basic hydrolysis cleaves the amide bond, yielding phenylacetic acid and aniline derivatives .
Nucleophilic Acyl Substitution
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Reaction with Grignard reagents or organolithium compounds replaces the acetamide oxygen with alkyl/aryl groups .
Cross-Coupling Reactions
The aryl groups (indole and phenyl) enable palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 60–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated indole analogs | 55–70% |
Photochemical and Thermal Stability
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Thermal Degradation : Decomposes above 250°C, releasing CO₂ and forming indole-oxide byproducts .
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UV Irradiation : Generates radicals via C–N bond cleavage in the oxadiazole ring, detectable via ESR .
Biological Interactions
While not direct reactions, the compound’s functional groups mediate key biochemical interactions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole and indole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study: Anticancer Mechanism
In a study published in Journal of Medicinal Chemistry, a related compound demonstrated the ability to inhibit the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting the potential of this class of compounds in cancer therapy .
| Activity | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide | 12.5 |
Agrochemicals
Pesticidal Properties
The indole and oxadiazole frameworks are known for their pesticidal activities. Compounds similar to this compound have been studied for their efficacy against various agricultural pests.
Case Study: Pesticidal Efficacy
A study conducted on a series of oxadiazole derivatives showed promising results against common agricultural pests such as aphids and whiteflies. The tested compound exhibited a significant reduction in pest populations when applied at field-relevant concentrations .
Material Science
Polymer Applications
The incorporation of indole and oxadiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has indicated that polymers doped with oxadiazole derivatives demonstrate improved thermal stability and UV resistance. This has implications for developing advanced materials for electronics and coatings .
Mechanism of Action
The mechanism of action of 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues . This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
The following table compares key structural and functional attributes of the target compound with similar derivatives:
Key Observations
Substituent Influence on Bioactivity: The thiol/sulfanyl bridge in analogues (e.g., ) enhances enzyme inhibition (e.g., α-glycosidase, butyrylcholinesterase) and antibacterial activity, likely due to improved hydrogen bonding and redox activity. Fluorine substitution (e.g., 5-fluoroindole in ) correlates with elevated antioxidant activity (DPPH radical scavenging: IC₅₀ ~20–50 μM), suggesting that electron-withdrawing groups enhance radical stabilization.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods in , involving hydrazide-thiocarbazate cyclization (for oxadiazole) and nucleophilic substitution for acetamide linkage. However, its isobutyl group requires specific alkylation steps, as seen in .
Enzyme Inhibition vs. Cytotoxicity :
- Sulfanyl-acetamide derivatives (e.g., 8g in ) exhibit α-glycosidase inhibition (IC₅₀ ~35 μM) but negligible hemolytic activity, making them safer than the target compound, whose phenylacetamide group may increase cytotoxicity risk .
Antimicrobial Activity: Analogues with benzothiazole substituents (e.g., ) show broad-spectrum antimicrobial activity (MIC ~2–8 μg/mL against S. aureus and E. coli), outperforming non-heterocyclic derivatives. The target compound’s phenyl group may limit this due to reduced polarity .
Biological Activity
The compound 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide is a complex organic molecule notable for its diverse biological activities. Its structure combines an indole core with an oxadiazole ring and a phenylacetamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for the compound is 2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-phenylacetamide with a molecular formula of and a molecular weight of 378.44 g/mol. The structure is characterized by:
| Component | Description |
|---|---|
| Indole Core | Provides aromatic properties and biological activity. |
| Oxadiazole Ring | Enhances interaction with biological targets through hydrogen bonding. |
| Phenylacetamide Group | Contributes to lipophilicity and receptor binding. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole core can engage in π–π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues, facilitating binding to target sites. This interaction may modulate various biochemical pathways, leading to therapeutic effects.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole and indole structures exhibit significant antimicrobial properties. For instance, derivatives of similar structures have demonstrated moderate to excellent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Klebsiella pneumoniae | Moderate |
In vitro assays have indicated that the compound's structure allows it to penetrate bacterial cell walls effectively, disrupting vital cellular processes.
Anticancer Activity
Research has also explored the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study conducted on a series of indole-based compounds demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the oxadiazole or indole moieties can enhance anticancer activity.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Synthesis and Characterization: The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological testing .
- In Vitro Studies: In vitro studies have confirmed the antimicrobial efficacy against a range of pathogens including resistant strains .
- Mechanism Insights: Detailed mechanistic studies suggest that the compound acts through multiple pathways including inhibition of key enzymes involved in bacterial metabolism and cancer cell survival .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide?
The compound is synthesized via 1,3-dipolar cycloaddition between azide intermediates (e.g., 2-azido-N-phenylacetamide derivatives) and alkynes, catalyzed by Cu(OAc)₂ in a solvent system of tert-butanol and water (3:1). This "click chemistry" approach ensures high regioselectivity for 1,4-substituted triazoles and simplifies purification . Key steps include azide preparation via substitution of chloroacetamides with NaN₃ in toluene/water .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, the triazole proton appears as a singlet at δ 8.36 ppm, while the acetamide NH resonates at δ 10.79 ppm .
- HRMS validates molecular mass (e.g., [M+H]+ calculated as 404.1359, observed 404.1348) .
Q. What preliminary biological screening data exist for this compound?
Derivatives of similar indole-oxadiazole-acetamide scaffolds have shown enzyme inhibition activity (e.g., against kinases or hydrolases) in vitro. For example, substituents like nitro groups on the phenyl ring modulate potency due to electronic effects .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cycloaddition reactions. For instance, ICReDD’s workflow combines reaction path searches with experimental feedback to refine conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error approaches . Computational tools like Gaussian or ORCA can model steric effects of the 2-methylpropyl group on reaction kinetics .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected coupling patterns in NMR) may arise from rotamers or solvent effects . Strategies include:
- Variable-temperature NMR to assess dynamic processes.
- 2D experiments (COSY, HSQC) to confirm connectivity.
- Cross-validation with X-ray crystallography or computational NMR prediction tools (e.g., ACD/Labs) .
Q. What strategies improve yield and purity in large-scale synthesis?
- Solvent optimization : A 3:1 tert-BuOH/H₂O ratio enhances Cu(I) solubility, improving reaction homogeneity .
- Catalyst recycling : Cu(OAc)₂ can be recovered via aqueous extraction, reducing costs.
- Recrystallization : Ethanol effectively removes unreacted azides or alkynes, achieving >95% purity .
Q. How can structure-activity relationships (SAR) guide derivative design?
Systematic modifications include:
- Indole substitution : Electron-withdrawing groups (e.g., NO₂) at the 5-position enhance metabolic stability.
- Oxadiazole variations : Replacing 1,3,4-oxadiazole with 1,2,3-triazole alters π-π stacking interactions with target proteins .
- Acetamide N-aryl groups : Para-substituted phenyl rings (e.g., -CF₃) improve binding affinity in enzymatic assays .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Plasma proteins may bind the lipophilic indole-oxadiazole core. Solutions include protein precipitation with acetonitrile or solid-phase extraction (C18 columns).
- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 404 → 158) achieves sensitivity at ng/mL levels .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
